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Compound of Interest

Compound Name: Ac-Gly-BoroPro

Cat. No.: B560616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of

Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is

a cell surface serine protease that is overexpressed in the reactive stromal fibroblasts of many

cancers, making it a promising target for cancer therapy and diagnostic imaging. This

document is intended for researchers, scientists, and drug development professionals working

in the fields of oncology, medicinal chemistry, and pharmacology.

Chemical and Biological Properties
Ac-Gly-BoroPro, also known as [(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid, is a

dipeptide boronic acid analog.[1] The N-terminal acetylation is crucial for its selectivity, as it

blocks the free amino group, preventing cyclization and reducing its affinity for other dipeptidyl

peptidases (DPPs).[2] The boronic acid moiety is a key feature, enabling the compound to form

a stable, covalent complex with the active site serine of FAP.

Quantitative data for Ac-Gly-BoroPro is summarized in the table below for easy reference and

comparison.
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Property Value Source

Molecular Formula C₈H₁₅BN₂O₄ [1][2]

Molecular Weight 214.03 g/mol

CAS Number 886992-99-0

Appearance White to off-white solid

Purity ≥98.0%

Solubility

DMSO: ≥ 50 mg/mL (233.61

mM) PBS: ≥ 100 mg/mL

(467.22 mM)

Storage

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent: -80°C

for 6 months; -20°C for 1

month. Protect from light,

stored under nitrogen. It is

recommended to prepare

solutions freshly as the

compound can be unstable in

solution.

Inhibition Constant (Ki) for FAP 23 nM (or 23 ± 3 nM)

Inhibition Constant (Ki) for

DPP-4
377 ± 18 nM

Selectivity

Ac-Gly-BoroPro is

approximately 9- to 5400-fold

more selective for FAP over

other prolyl peptidases such as

DPP-7, DPP-8, DPP-9, prolyl

oligopeptidase, and

acylpeptide hydrolase.

Synthesis of Ac-Gly-BoroPro
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The synthesis of Ac-Gly-BoroPro can be achieved through a multi-step process starting from

tert-butyl 1-pyrrolidinecarboxylate. The following protocol is based on established synthetic

routes for proline boronate compounds.

Experimental Protocol: Synthesis of N-Acetyl-Gly-
Boroproline
Materials:

tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine)

sec-butyllithium

Trimethylborate

(Further reagents for subsequent steps are implied, including a glycine source and

acetylating agent)

Tetrahydrofuran (THF)

Appropriate solvents for extraction and purification

Apparatus for anhydrous reactions and purification (e.g., column chromatography)

Procedure:

Metallation of N-t-BOC-pyrrolidine: In an anhydrous reaction vessel under an inert

atmosphere, dissolve tert-butyl 1-pyrrolidinecarboxylate in dry THF. Cool the solution to a low

temperature (e.g., -78 °C).

Slowly add sec-butyllithium to the cooled solution. The reaction mixture is stirred at this

temperature to allow for the formation of the lithiated intermediate.

Borylation: To the solution containing the lithiated intermediate, add trimethylborate dropwise

while maintaining the low temperature.

Hydrolysis and Protection/Deprotection Steps: Subsequent steps involve the hydrolysis of

the boronate ester, coupling with a protected glycine residue, and N-terminal acetylation.
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These steps typically involve standard peptide coupling techniques and

protection/deprotection strategies.

Purification: The crude product is purified using techniques such as reverse-phase HPLC to

yield the final N-acetyl-gly-boroproline compound.

Note: This is a generalized protocol. For a detailed, step-by-step synthesis, refer to relevant

patents and publications that describe the synthesis of proline boronate compounds.

Mechanism of Action: FAP Inhibition
Ac-Gly-BoroPro acts as a competitive, tight-binding inhibitor of FAP. The Gly-Pro dipeptide

motif mimics the natural substrate of FAP, allowing the inhibitor to bind to the enzyme's active

site. The electrophilic boron atom of the boronic acid moiety is attacked by the hydroxyl group

of the catalytic serine residue in the FAP active site, forming a stable covalent adduct. This

effectively blocks the enzyme's catalytic activity.

FAP Active Site

Serine Residue
(Nucleophilic -OH)

Stable Covalent Adduct
(Inactivated FAP)

FormsAc-Gly-BoroPro
(Boronic Acid Moiety)

Nucleophilic Attack

Click to download full resolution via product page

Caption: Mechanism of FAP inhibition by Ac-Gly-BoroPro.

Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory constant (Ki) of Ac-Gly-BoroPro
against FAP and other proteases using a fluorescence-based assay.

Materials:

Recombinant human FAP and DPP-4 enzymes
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Ac-Gly-BoroPro

Fluorogenic substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC)

Assay buffer (e.g., Tris-HCl, pH 7.5)

96-well microplates (black, clear bottom)

Fluorescence microplate reader

Procedure:

Prepare a series of dilutions of Ac-Gly-BoroPro in the assay buffer.

In a 96-well plate, add the FAP enzyme (e.g., final concentration of 1.0 nM) or DPP-4

enzyme (e.g., final concentration of 0.1 nM) to each well.

Add the different concentrations of Ac-Gly-BoroPro to the wells containing the enzyme.

Ensure that the inhibitor concentration is at least 20-fold greater than the enzyme

concentration.

Incubate the enzyme and inhibitor mixture for a pre-determined time at a controlled

temperature (e.g., 25°C or 37°C) to allow for binding to reach a steady state.

Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC to each well

(e.g., final concentration of 500 µM for FAP and 100 µM for DPP-4).

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at

380-400 nm and emission at 505-510 nm). The rate of substrate cleavage is proportional to

the rate of fluorescence increase.

Determine the initial velocity (v₀) of the reaction in the absence of the inhibitor and the

steady-state velocity (vᵢ) in the presence of different inhibitor concentrations.

Calculate the apparent inhibition constant (Kiapp) by plotting v₀/vᵢ - 1 against the inhibitor

concentration.
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The inhibition constant (Ki) can then be determined from the Kiapp value using the

Michaelis-Menten equation, taking into account the substrate concentration and the

Michaelis constant (Km) of the enzyme for the substrate.

In Vitro Enzyme Inhibition Assay Workflow
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Caption: Workflow for the in vitro FAP inhibition assay.
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Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of Ac-Gly-BoroPro in a more

physiologically relevant context.

Example Protocol: Inhibition of FAP in Human Glioblastoma Cells (U-87 MG)

Materials:

U-87 MG cells

Cell culture medium and supplements

Ac-Gly-BoroPro

Fluorogenic substrate: Suc-Gly-Pro-AMC

Lysis buffer

96-well plates

Fluorescence microplate reader

Procedure:

Culture U-87 MG cells to a suitable confluency in 96-well plates.

Treat the cells with various concentrations of Ac-Gly-BoroPro for a specified duration (e.g.,

24 hours).

Lyse the cells to release intracellular and membrane-bound proteins, including FAP.

Add the fluorogenic substrate Suc-Gly-Pro-AMC to the cell lysates.

Monitor the cleavage of the substrate by measuring the increase in fluorescence over time.

The IC₅₀ value, the concentration of inhibitor required to reduce FAP activity by 50%, can be

determined by plotting the enzyme activity against the inhibitor concentration. For U-87 MG

cells, the reported IC₅₀ for Ac-Gly-BoroPro is 0.663 µM.
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Conclusion
Ac-Gly-BoroPro is a highly selective and potent inhibitor of Fibroblast Activation Protein. Its

well-defined chemical properties and mechanism of action make it a valuable tool for basic

research into the role of FAP in cancer and other diseases. The detailed protocols provided in

this guide for its synthesis and evaluation will be beneficial for researchers and drug

development professionals seeking to utilize this compound in their studies. Further

investigations into the in vivo efficacy and safety of Ac-Gly-BoroPro and its derivatives are

warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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